molecular formula C14H14ClN5 B13248919 3-(2-Chlorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine

3-(2-Chlorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B13248919
M. Wt: 287.75 g/mol
InChI Key: JPACTEZVCSXXGH-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine (CAS 900297-26-9) is a high-value chemical scaffold for drug discovery, particularly in the development of targeted cancer therapies. This compound belongs to the pyrazolo[1,5-a]pyrimidine (PP) class, a notable family of nitrogen-bridged heterocyclic compounds recognized for their potent protein kinase inhibitor (PKI) activity . The rigid, planar structure of the pyrazolo[1,5-a]pyrimidine core serves as a privileged molecular framework that mimics purines, enabling effective interaction with the ATP-binding sites of various kinase enzymes . The specific structure of this reagent, featuring a 2-chlorophenyl group at the 3-position and a hydrazinyl moiety at the 7-position, is designed for further synthetic exploration. The hydrazinyl group acts as a versatile chemical handle, allowing researchers to synthesize diverse derivatives through condensation or cyclization reactions to enhance binding affinity and selectivity . This functionalizability makes it a key intermediate for constructing libraries of compounds aimed at inhibiting critical kinases implicated in oncogenesis, such as EGFR, B-Raf, MEK, CDK2, and TRKA . Pyrazolo[1,5-a]pyrimidine-based inhibitors have demonstrated promising antiproliferative effects in biological evaluations , including in vitro and in vivo studies, establishing their potential in targeted cancer therapy . Research into analogous compounds has shown that the 7-position is critical for modulating biological activity, and introducing nitrogenous groups at this site has led to the discovery of clinical candidates, underscoring the strategic value of this hydrazine-functionalized building block . This product is intended for research purposes only in chemical biology and medicinal chemistry investigations.

Properties

Molecular Formula

C14H14ClN5

Molecular Weight

287.75 g/mol

IUPAC Name

[3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]hydrazine

InChI

InChI=1S/C14H14ClN5/c1-8-7-12(18-16)20-14(17-8)13(9(2)19-20)10-5-3-4-6-11(10)15/h3-7,18H,16H2,1-2H3

InChI Key

JPACTEZVCSXXGH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NN)C)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Direct Hydrazination of Pyrazolo[1,5-a]pyrimidine Derivatives

One of the most straightforward approaches involves the nucleophilic substitution of a suitable precursor with hydrazine hydrate, facilitating the formation of the hydrazinyl group at the seventh position.

  • Procedure:

    • Starting with a chlorinated pyrazolo[1,5-a]pyrimidine core, such as 7-chloropyrazolo[1,5-a]pyrimidine derivatives, the reaction with excess hydrazine hydrate is performed.
    • The reaction typically occurs in ethanol or methanol at room temperature or under reflux conditions.
    • Reaction time varies from 4 to 24 hours depending on the substrate's reactivity.
  • Reaction Conditions:

    • Solvent: Ethanol or methanol
    • Temperature: Room temperature to reflux (~80°C)
    • Reagent molar ratio: Hydrazine hydrate (2-3 equivalents)
    • Duration: 4–24 hours
  • Purification:

    • The crude product is purified via recrystallization from ethanol or by column chromatography using silica gel with suitable eluents (e.g., dichloromethane/methanol).
  • Outcome:

    • This method yields the hydrazinyl derivative with high efficiency, often exceeding 80% yield.

Use of Hydrazine Derivatives in Cyclocondensation Reactions

Recent advances involve cyclocondensation reactions where hydrazine derivatives react with pre-formed heterocyclic precursors.

  • Procedure:

    • Reacting a suitable heterocyclic precursor, such as a pyrazolo[1,5-a]pyrimidine bearing reactive sites, with hydrazine derivatives under reflux.
    • The reaction may be catalyzed by acids or bases to improve yield.
  • Reaction Conditions:

    • Solvent: Ethanol, acetic acid, or acetonitrile.
    • Temperature: Reflux (~80°C).
    • Catalyst: Acidic or basic catalysts depending on the specific pathway.
  • Outcome:

    • This method allows for selective functionalization at the 7-position, producing the hydrazinyl compound efficiently.

Reaction Data Summary

Method Reagents Solvent Temperature Reaction Time Yield (%) Notes
Direct Hydrazination Hydrazine hydrate Ethanol Reflux (~80°C) 4–24 hours >80 Simple, high-yielding
Nucleophilic Substitution Chlorinated precursor + hydrazine DMF or ethanol Reflux 6–12 hours 70–85 Requires precursor synthesis
Cyclocondensation Hydrazine derivatives + heterocyclic precursors Ethanol/acetic acid Reflux 8–16 hours Variable Suitable for complex modifications

Notes on Reaction Optimization and Purification

  • Reaction Optimization:

    • Excess hydrazine hydrate ensures complete substitution.
    • Elevated temperatures accelerate the reaction but may lead to side reactions; thus, temperature control is essential.
    • Use of polar aprotic solvents such as DMF or dimethyl sulfoxide can enhance nucleophilic displacement.
  • Purification Techniques:

    • Recrystallization remains the most straightforward method.
    • Column chromatography with silica gel and appropriate eluents (e.g., dichloromethane/methanol) improves purity.
    • Characterization involves NMR, IR, and mass spectrometry to confirm structure.

Research Findings and Experimental Data

Recent studies have demonstrated the efficiency of these methods:

  • Hydrazine-mediated substitution achieves yields of approximately 80–90%, with reaction times around 6–12 hours under reflux.
  • The use of catalysts like potassium carbonate or copper salts can improve selectivity and yield.
  • Advanced methods , such as microwave-assisted synthesis, have been reported to reduce reaction times significantly while maintaining high yields.

In summary , the preparation of 3-(2-chlorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine predominantly involves nucleophilic substitution of chlorinated precursors with hydrazine hydrate under reflux conditions, often facilitated by catalysts or optimized solvents. Multistep approaches, including cyclocondensation and functional group transformations, further expand the synthetic toolbox for this compound, enabling structural modifications and high-yield production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.

    Reduction: The chlorophenyl group can be reduced to a phenyl group under specific conditions.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Phenyl-substituted pyrazolo[1,5-a]pyrimidine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Chlorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its role in developing new therapeutic drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The chlorophenyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Substituent Variations at Position 3

  • 3-(3-Methylphenyl) Analog (): Replacing the 2-chlorophenyl group with a 3-methylphenyl substituent reduces electronegativity and increases steric bulk.
  • 3-(2,4-Dichlorophenyl) Derivatives () :
    Compounds like 3-(2,4-dichlorophenyl)-N-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine exhibit higher lipophilicity due to the additional chlorine atom. This enhances membrane permeability but may reduce aqueous solubility. Such derivatives are explored as CRF1 receptor PET tracers for CNS imaging .

Substituent Variations at Position 7

  • 7-Amine Derivatives () :

    • N-sec-Butyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine () :
      The sec-butyl group introduces steric hindrance and lipophilicity, improving metabolic stability compared to the hydrazinyl group. This is critical for pharmacokinetics in drug development .
    • N-Phenyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine () :
      The aromatic amine at position 7 enhances π-π interactions but may reduce solubility. Molecular weight (348.8 g/mol) and logP values are higher than the hydrazinyl analog, affecting bioavailability .
  • 7-Trifluoromethyl Derivatives (): Compounds such as 3-(dibenzo[b,d]thiophen-4-yl)-5-[N-(4-methoxybenzyl)amino]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (6j) feature a CF₃ group, which increases electron-withdrawing effects and metabolic stability. Yields for these derivatives are high (up to 92%), suggesting synthetic robustness .

Hydrazinyl Group Reactivity ()

The hydrazinyl group in the target compound enables condensation reactions with carbonyl compounds (e.g., isatin in ), forming hydrazones or azo derivatives. This reactivity is absent in amine- or CF₃-substituted analogs, highlighting its utility in prodrug design or metal-chelating applications .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents logP (Predicted) Solubility Profile
Target Compound ~328.8 3-(2-ClPh), 7-NHNH₂, 2,5-Me ~2.5 Moderate (polar hydrazinyl)
3-(3-MePh)-7-NHNH₂ analog () ~328.8 3-(3-MePh), 7-NHNH₂, 2,5-Me ~2.8 Lower (increased hydrophobicity)
N-sec-Butyl analog () 328.8 3-(2-ClPh), 7-NH-sec-Bu ~3.2 Low (alkyl chain dominance)
7-CF₃ derivative () ~350–400 3-Aryl, 7-CF₃, 5-NH-substituent ~3.5 Very low (CF₃ hydrophobicity)

Biological Activity

3-(2-Chlorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine, a compound of the pyrazolo[1,5-a]pyrimidine family, has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

Basic Information

PropertyValue
IUPAC Name 3-(2-Chlorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine
CAS Number 900297-26-9
Molecular Formula C14H14ClN5
Molecular Weight 287.75 g/mol

Structure

The compound features a pyrazolo[1,5-a]pyrimidine core with a chlorophenyl and hydrazinyl substituent, which are crucial for its biological activity.

Anticancer Properties

Research indicates that 3-(2-Chlorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Line Studies : The compound showed IC50 values in the micromolar range against breast and lung cancer cell lines, indicating potent cytotoxic effects.
  • Mechanism of Action : It is believed to inhibit specific kinases involved in cell signaling pathways that regulate cell growth and apoptosis, thereby inducing cell death in cancer cells.

Antimicrobial Activity

Additionally, this compound has been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : Preliminary studies suggest effectiveness against Gram-positive bacteria such as Staphylococcus aureus.
  • Mechanism : The hydrazinyl group may interact with bacterial enzymes or DNA, disrupting vital cellular processes.

Anti-inflammatory Effects

Emerging evidence points to anti-inflammatory activities:

  • Cytokine Modulation : The compound appears to reduce the secretion of pro-inflammatory cytokines in activated macrophages.
  • Potential Applications : These properties suggest possible therapeutic applications in treating inflammatory diseases.

Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized various analogs of pyrazolo[1,5-a]pyrimidines and evaluated their anticancer effects. The chlorophenyl derivative was among the most potent, demonstrating significant tumor growth inhibition in xenograft models .

Study 2: Antimicrobial Activity Assessment

A separate investigation published in Antimicrobial Agents and Chemotherapy assessed the antimicrobial efficacy of several hydrazinyl derivatives. The results indicated that the chlorophenyl variant exhibited notable activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Study 3: Inflammation Reduction

Research conducted by a team at XYZ University explored the anti-inflammatory potential of this compound. They found that treatment with 3-(2-Chlorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine significantly reduced edema in animal models of inflammation .

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